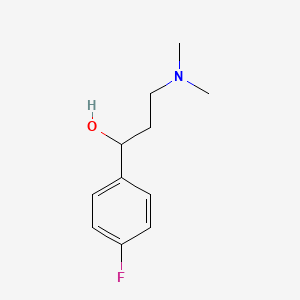

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol, also known as 4-fluoro-N,N-dimethylbenzyl alcohol (FDMA), is a synthetic organic compound that has been used in several scientific research applications. FDMA has a wide range of applications, from drug synthesis to biochemical and physiological studies. This compound is used in a variety of experiments due to its unique chemical structure and properties, which make it a useful tool for researchers.

Aplicaciones Científicas De Investigación

Reactions and Synthesis

Reactivity with Aryl α-Bromoacetophenones

3-(N,N-Dimethylamino)propan-1-ol reacts with aryl α-bromoacetophenones to form specific ammonium bromides, refuting earlier claims of forming a seven-membered ring hemiketal (Garcia, Fronczek, & Gandour, 1992).

Engineering Carbonyl Reductase for Synthesis of Antidepressants

This compound serves as an intermediate in synthesizing antidepressants. Enzymatic reduction techniques have been applied to achieve high enantioselectivity in producing specific isomers of this compound (Zhang et al., 2015).

Formation of N,N-Dimethyl-3-aryloxy-3-aryl-1-propanamines

This involves a reaction with mesyl chloride and phenols, leading to specific propanamines via an azetidinium ion intermediate (O’Brien, Phillips, & Towers, 2002).

Electropolymerization and Material Science

- Synthesis for Electropolymerizable Silicon Naphthalocyanines: The compound is used in synthesizing silicon naphthalocyanines (SiNcs) for electropolymerization studies. These studies are significant for materials science, particularly in understanding aggregation behavior and electrochemical properties (Bıyıklıoğlu & Alp, 2017).

Chemical Library Generation

- Diverse Chemical Library Development: It has been used as a starting material in alkylating and ring closure reactions, creating a diverse range of compounds. This is crucial for drug discovery and developing new materials (Roman, 2013).

Photophysical and Spectral Studies

- Fluorescence and Solvatokinetic Effects: Studies have been conducted on derivatives of this compound to understand their photophysical properties, including fluorescence in different media, which has implications in fields like optical materials and sensors (Pannipara et al., 2015).

Quantum Mechanics and Drug Studies

- Quantum Mechanics in Drug Analysis: The compound has been analyzed using quantum mechanical methods to understand its molecular properties, which are vital for assessing therapeutic properties (Khajehzadeh & Moghadam, 2017).

Miscellaneous Applications

- Esterification Mechanisms: The compound has been used to study esterification mechanisms, highlighting the importance of molecular structure in chemical reactions (Steels, Clercq, & Maskill, 1993).

Propiedades

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKHYYJUHCVYMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)